molecular formula C14H19NO B13158325 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol

3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13158325
M. Wt: 217.31 g/mol
InChI Key: XZHGLQVLVUJNKI-UHFFFAOYSA-N
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Description

3-Phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one . Another approach involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .

Industrial Production Methods

Industrial production of this compound may leverage the same reduction techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: ABNO and copper catalysts in the presence of oxygen.

    Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.

    Substitution: Sodium azide and potassium iodide in appropriate solvents.

Major Products

Scientific Research Applications

3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for complex organic molecules.

    Catalysis: Functions as a catalyst in oxidation reactions.

    Material Science:

Mechanism of Action

The mechanism of action of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. The nitrogen atom within the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-9-azabicyclo[331]nonan-3-ol is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C14H19NO/c16-14(11-5-2-1-3-6-11)9-12-7-4-8-13(10-14)15-12/h1-3,5-6,12-13,15-16H,4,7-10H2

InChI Key

XZHGLQVLVUJNKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)(C3=CC=CC=C3)O

Origin of Product

United States

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